
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide, also known as DCF, is a sulfonamide compound that has been widely studied for its potential therapeutic applications. This compound has been found to possess a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
作用機序
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase. This leads to a decrease in the production of inflammatory cytokines and nitric oxide, respectively. 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been shown to inhibit the replication of viruses by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has also been found to decrease the production of nitric oxide, which plays a role in inflammation and cancer progression. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been extensively studied, and its biological activities are well characterized. However, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide. One area of research could focus on optimizing the synthesis method of 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide to improve its yield and purity. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide in various diseases. Future research could also focus on identifying the molecular targets of 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide and elucidating its mechanism of action in more detail. Finally, studies could be conducted to investigate the potential synergistic effects of 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide with other drugs or compounds.
合成法
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide can be synthesized by reacting 3,4-dichloro-2-nitroaniline with ethyl alcohol in the presence of sodium ethoxide to form 3,4-dichloro-2-ethoxyaniline. The resulting compound is then reacted with 2-furylmethylchloride and sodium hydrosulfite to form 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide.
科学的研究の応用
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has also been shown to possess anticancer properties by inducing apoptosis in cancer cells. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been found to possess antiviral properties by inhibiting the replication of viruses such as herpes simplex virus and human immunodeficiency virus.
特性
製品名 |
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide |
|---|---|
分子式 |
C13H13Cl2NO4S |
分子量 |
350.2 g/mol |
IUPAC名 |
3,4-dichloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13Cl2NO4S/c1-2-19-13-11(6-5-10(14)12(13)15)21(17,18)16-8-9-4-3-7-20-9/h3-7,16H,2,8H2,1H3 |
InChIキー |
JISAQCAYCWWUJJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
正規SMILES |
CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



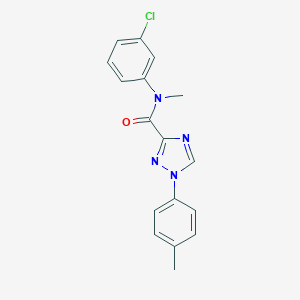
![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)
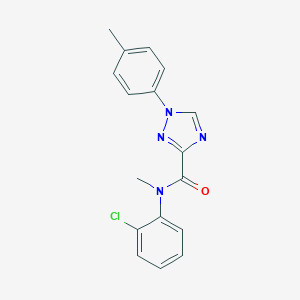
![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)

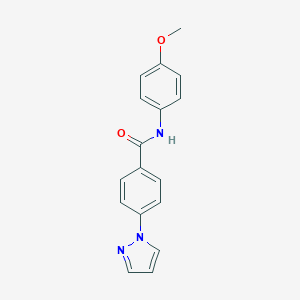
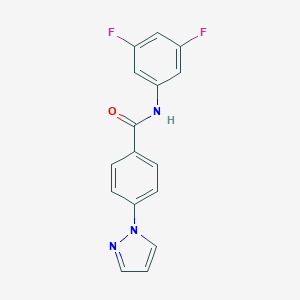

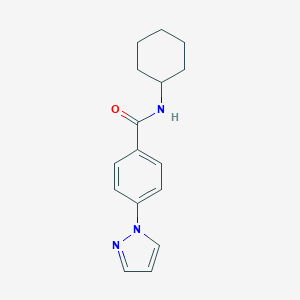

![3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278958.png)

![Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)
![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)